molecular formula C4H8OS B103149 1,4-Oxathiane CAS No. 15980-15-1

1,4-Oxathiane

Cat. No. B103149
CAS RN: 15980-15-1
M. Wt: 104.17 g/mol
InChI Key: JBYHSSAVUBIJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Oxathiane is a heterocyclic compound that has been the subject of various synthetic methods and studies due to its potential applications in organic chemistry. The compound features a six-membered ring containing both oxygen and sulfur atoms, which can be functionalized to create a variety of derivatives with different chemical properties and applications.

Synthesis Analysis

Several methods have been developed for the synthesis of this compound derivatives. A sonochemical synthesis method has been reported for the creation of a novel C60 fullerene this compound derivative, which involves the reaction of C60 with 1,2-hydroxythiols in the presence of inorganic bases under ultrasonication . Another approach involves a one-pot multicomponent reaction using nitromethane, carbon disulfide, and oxiranes with triethylamine in water under microwave irradiation, which is noted for its high yields and broad substrate scope . Additionally, an efficient one-pot synthesis of this compound derivatives has been achieved using nitromethane, isothiocyanates, and three-membered heterocyclic rings in the presence of potassium carbonate in DMF at 60°C .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic techniques. For instance, the structure of this compound-4-oxide has been investigated through IR and Raman spectroscopy, suggesting a Cs chair form with an axial conformation for the molecule .

Chemical Reactions Analysis

This compound derivatives can undergo a variety of chemical reactions. For example, 4H-1,3-oxathiins, which are structurally related to 1,4-oxathianes, can be obtained through heterocycloaddition reactions and can be further oxidized to S-oxides . Additionally, the asymmetric epoxidation of aldehydes using 1,3-oxathianes derived from camphorsulfonic acid has been optimized, demonstrating the potential for stereoelectronic control in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by their specific substituents and functional groups. The regioselective synthesis of this compound derivatives via a multicomponent reaction has been reported, which is an atom-economical method that can potentially affect the physical properties of the synthesized compounds . The chiral, conformationally locked 1,3-oxathiane derived from (+)-pulegone has been used as a chiral adjuvant, indicating the importance of stereochemistry in the synthesis of enantiomerically pure compounds .

Scientific Research Applications

Synthesis Techniques

1,4-Oxathiane derivatives have been a focal point for chemical synthesis, particularly for their functional applications. Hossaini et al. (2013) highlighted a method for synthesizing substituted this compound-3-thione derivatives via one-pot multicomponent reactions. This method is notable for its high product yield, broad substrate scope, and short reaction time, making it an efficient approach for generating these compounds (Hossaini et al., 2013). Similarly, Samzadeh‐Kermani (2014) reported an efficient one-pot synthesis of this compound and 1,4-thiomorpholine derivatives, demonstrating the versatility and adaptability of these compounds in various chemical synthesis contexts (Samzadeh‐Kermani, 2014).

Electropolymerization and Electrochromic Properties

The compound thieno[3,4-b]-1,4-oxathiane, a sulfur analog of 3,4-ethylenedioxythiophene (EDOT), has been synthesized and its electropolymerization meticulously studied. Wang et al. (2014) examined how different solvent-electrolyte systems affect the electropolymerization of this compound. The resultant poly(thieno[3,4-b]-1,4-oxathiane) films demonstrated significant electroactivity, redox stability, and thermal stability. These findings suggest potential applications in areas requiring stable and efficient electrochromic materials (Wang et al., 2014).

Advanced Applications and Studies

Catalysis and Reaction Mechanisms

The catalytic properties of this compound have been explored, particularly in oxidation reactions. Al-Subu (2001) studied the kinetics of this compound oxidation catalyzed by osmium(VIII) in the presence of alkaline hexacyanoferrate(III), shedding light on the reaction mechanism and kinetics, which could inform future research on catalysis involving this compound (Al-Subu, 2001).

Material Sciences and Pharmaceutical Applications

The trifluoromethyl group's unique nature in material sciences and potential biological activities has garnered interest. Hahn et al. (2000) reported the conversion of dihydro-1,4-oxathiin to isomeric dihydro-1,4-oxathiin through dichloro-1,4-oxathiane, indicating its significance in the development of new agrochemical fungicides (Hahn et al., 2000).

Safety and Hazards

1,4-Oxathiane is moderately toxic by ingestion and mildly toxic by inhalation. It is a skin and eye irritant. It is a flammable liquid when exposed to heat, sparks, flame, or oxidizers .

properties

IUPAC Name

1,4-oxathiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-6-4-2-5-1/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYHSSAVUBIJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065985
Record name 1,4-Oxathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15980-15-1
Record name 1,4-Oxathiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15980-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Thioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Oxathiane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Oxathiane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Oxathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-oxathiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-OXATHIANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X66H33V2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Oxathiane
Reactant of Route 2
1,4-Oxathiane
Reactant of Route 3
1,4-Oxathiane
Reactant of Route 4
1,4-Oxathiane
Reactant of Route 5
1,4-Oxathiane
Reactant of Route 6
1,4-Oxathiane

Q & A

Q1: What is the molecular formula and weight of 1,4-oxathiane?

A1: this compound has the molecular formula C4H8OS and a molecular weight of 104.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

  • Carbon-13 Nuclear Magnetic Resonance (13C NMR): [] This technique provides information about the carbon backbone and substituent effects on the electronic environment of the carbon atoms.
  • Infrared (IR) and Raman Spectroscopy: [] These vibrational spectroscopic methods help identify functional groups and analyze molecular vibrations, shedding light on structural characteristics.
  • Mössbauer Spectroscopy: [] This technique has been used to investigate charge transfer complexes of iodine with this compound, providing insights into electronic structure and bonding.

Q3: What are the typical conformational preferences of this compound?

A3: this compound usually adopts a chair conformation, similar to cyclohexane. Studies using 1H NMR and 13C NMR have provided insights into the conformational equilibria of this compound derivatives. [, ] The axial or equatorial preference of substituents on the ring can be influenced by stereoelectronic effects like the anomeric effect.

Q4: Is this compound stable under various conditions?

A4: this compound derivatives exhibit varying stability depending on the substituents and conditions. For instance, the thioanisole-borane adduct, which utilizes this compound as a borane carrier, is known to lose diborane at room temperature. [] Thermal degradation studies of 2,2′-dichlorodiethyl sulfide in the presence of metal oxides have shown that this compound is formed as a degradation product, suggesting its relative stability under those specific conditions. []

Q5: What are the applications of this compound in organic synthesis?

A5: this compound has found utility as a building block in organic synthesis:

  • Borane Carrier: It serves as a stable and efficient carrier for borane (BH3), which is a versatile reducing agent in organic synthesis.
  • Synthesis of Heterocycles: this compound can be used as a starting material for synthesizing other heterocyclic compounds, including larger ring systems like 1,4-dithianes.

Q6: Have computational methods been applied to study this compound and its derivatives?

A6: Yes, computational chemistry has been employed to investigate various aspects of this compound chemistry:

  • Conformational Analysis: Molecular mechanics calculations and ab initio methods have been used to study the conformational preferences of this compound S-oxides, providing insights into their stability and reactivity.
  • Electronic Structure: High-level ab initio calculations, such as G2(MP2) and G3, have been utilized to determine the enthalpies of formation and analyze the electronic structure of this compound sulfones.

Q7: How do structural modifications of this compound affect its properties?

A7: Introducing substituents on the this compound ring can significantly influence its reactivity and conformational preferences:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, like sulfones, can impact the anomeric effect and influence conformational equilibria.
  • Stereochemistry: The stereochemistry of substituents on the this compound ring plays a crucial role in its biological activity. For instance, cis-2,6-disubstituted 1,4-oxathianes have been explored as potential therapeutic agents.

Q8: Are there any specific formulation strategies for this compound derivatives?

A8: While specific formulation strategies for this compound itself are not extensively discussed in the provided literature, the synthesis and application of its derivatives often involve considerations for stability and solubility. For instance, the use of borane-1,4-oxathiane complexes often necessitates storage and handling under inert conditions to prevent decomposition.

Q9: What analytical methods are used to characterize and quantify this compound?

A9: A variety of analytical methods are employed to study this compound and its derivatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for separating, identifying, and quantifying volatile compounds, including this compound, in complex mixtures.
  • Solid-State Magic-Angle-Spinning Nuclear Magnetic Resonance (SSMAS NMR): This technique is particularly useful for analyzing solid samples and has been utilized to study the degradation of sulfur mustard on concrete, where this compound is formed as a product.

Q10: What are some notable applications of this compound derivatives?

A10: this compound derivatives have shown promise in various fields:

  • Fungicides: Research has focused on developing trifluoromethylated dihydro-1,4-oxathiin carboxanilides as potential fungicides, showcasing the potential of these compounds in agricultural applications.
  • Pesticides: Carbamoyloximes derived from this compound have demonstrated significant miticidal, insecticidal, and nematocidal activities, highlighting their potential in pest control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.